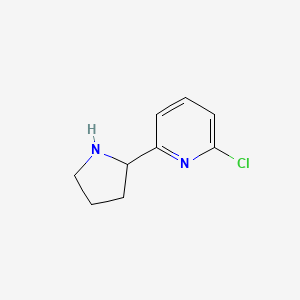

2-Chloro-6-(pyrrolidin-2-YL)pyridine

Description

This compound features a pyrrolidine (a five-membered secondary amine ring) substituent at the 6-position and a chlorine atom at the 2-position of the pyridine ring. Such substitutions are critical in modulating electronic, steric, and solubility properties, which influence applications in pharmaceuticals, agrochemicals, or coordination chemistry. However, due to the absence of specific data on this compound in the provided sources, comparisons will focus on structurally related pyridine derivatives, such as 2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) and 2-Chloro-6-(trifluoromethyl)pyridine, to highlight trends in properties and applications.

Properties

IUPAC Name |

2-chloro-6-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-5-1-3-8(12-9)7-4-2-6-11-7/h1,3,5,7,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUAOTWEEYSOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401284033 | |

| Record name | Pyridine, 2-chloro-6-(2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-59-7 | |

| Record name | Pyridine, 2-chloro-6-(2-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-6-(2-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401284033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) :

- Structure : Chlorine at position 2, trichloromethyl (-CCl₃) at position 4.

- Key Properties :

- Molecular weight: 230.9 g/mol .

- Melting point: 136–137°C (at 1.4 kPa) .

- Log P (octanol/water): 3.41 (experimental), indicating high lipophilicity .

- Uses: Nitrification inhibitor in fertilizers to prevent nitrogen loss in soil .

- Toxicity :

- Harmful if swallowed or in contact with skin (acute oral LD₅₀ in rats: 1,640–2,830 mg/kg) .

Metabolized to 6-chloropicolinic acid , excreted rapidly in urine .

2-Chloro-6-(trifluoromethyl)pyridine :

- Structure : Chlorine at position 2, trifluoromethyl (-CF₃) at position 5.

- Key Properties :

- Molecular weight: 181.54 g/mol .

- Purity: ≥99.0% (off-white powder) .

- Applications: Intermediate in organic synthesis, agrochemicals, and pharmaceuticals due to the electron-withdrawing CF₃ group enhancing reactivity .

- Market Trends :

Global production capacity is rising, driven by demand for fluorinated agrochemicals .

- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Structure: Pyrimidine core with chlorine, nitrophenoxy, and thiophenyl groups.

Comparative Data Table

Metabolic and Toxicological Contrasts

- Mutagenicity: Nitrapyrin: Weakly mutagenic in Salmonella assays with metabolic activation . Trifluoromethyl analog: No mutagenicity data available in evidence.

Key Research Findings and Gaps

Structural Impact on Reactivity :

- The trichloromethyl group in nitrapyrin enhances stability in soil environments, making it effective as a nitrification inhibitor .

- The trifluoromethyl group’s strong electron-withdrawing nature facilitates nucleophilic substitution reactions, useful in pharmaceutical synthesis .

Toxicity Profiles: Nitrapyrin’s acute toxicity and rapid excretion suggest moderate environmental persistence but low bioaccumulation risk . No data exist for the pyrrolidinyl analog, but the pyrrolidine group (a secondary amine) could introduce hydrogen-bonding capacity, altering solubility and toxicity.

Market and Industrial Relevance: 2-Chloro-6-(trifluoromethyl)pyridine is prioritized in agrochemical R&D due to fluorine’s role in enhancing pesticide efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.